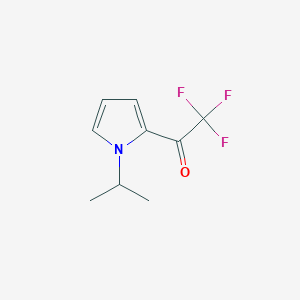
2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone is an organic compound characterized by the presence of trifluoromethyl and pyrrole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with isopropylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with halides or other nucleophiles, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Halides, nucleophiles; often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic organic chemistry, 2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology and Medicine: The compound has potential applications in drug discovery and development. Its derivatives are investigated for their biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Industry: In the agrochemical industry, this compound is explored for its potential use in the development of new pesticides and herbicides. Its stability and reactivity make it a valuable intermediate in the synthesis of active ingredients.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, modulating biological pathways and exerting therapeutic effects.
Comparación Con Compuestos Similares
- 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanone
- 2,2,2-Trifluoro-1-phenylethanone
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
Comparison: Compared to its analogs, 2,2,2-Trifluoro-1-(1-isopropyl-1H-pyrrol-2-yl)ethanone is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, potency, and selectivity, making it a distinct and valuable compound for various applications.
Propiedades
Número CAS |
74889-33-1 |
|---|---|
Fórmula molecular |
C9H10F3NO |
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(1-propan-2-ylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C9H10F3NO/c1-6(2)13-5-3-4-7(13)8(14)9(10,11)12/h3-6H,1-2H3 |
Clave InChI |
KBVYSBJENVPFSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=CC=C1C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


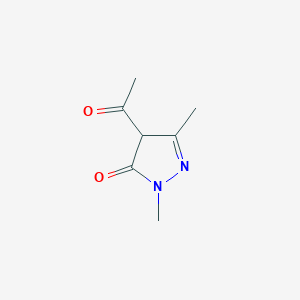
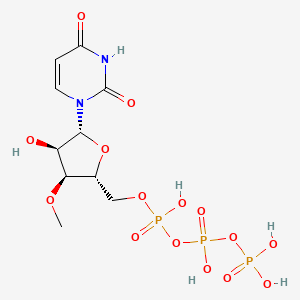
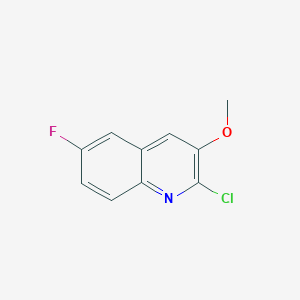
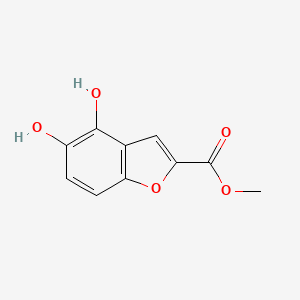
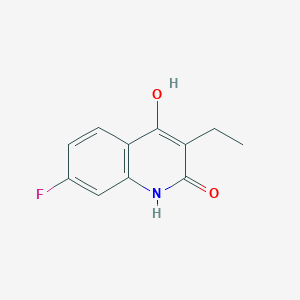
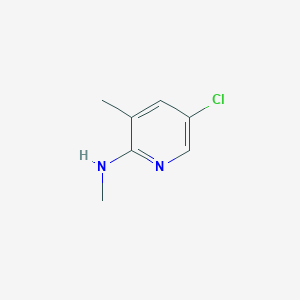
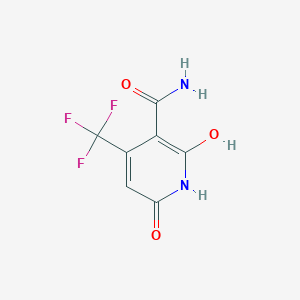
![1H-[1,2,3]Triazolo[4,5-c]pyridine-1-carboxamide](/img/structure/B12865299.png)
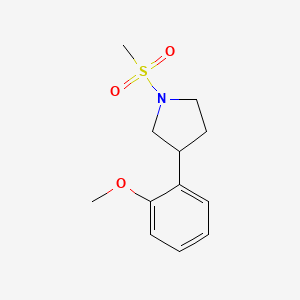
![1-(3'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865313.png)
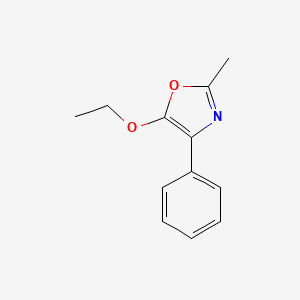

![4-Chloro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12865327.png)
![1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865331.png)
